ARN726

Vue d'ensemble

Description

ARN726 est un inhibiteur puissant de la NAAA (N-acylethanolamine acide amidase) avec une valeur de CI50 de 0,073 µM . La NAAA est une enzyme impliquée dans l'hydrolyse des N-acylethanolamines (NAE), qui jouent des rôles essentiels dans divers processus physiologiques.

Applications De Recherche Scientifique

ARN726 has gained attention in scientific research across several fields:

Biology: Investigations focus on its impact on cellular processes, signaling pathways, and lipid metabolism.

Medicine: this compound’s therapeutic potential is being explored, particularly in areas related to inflammation, pain, and neurological disorders.

Industry: Its use in developing novel pharmaceuticals or as a tool compound for studying NAAA function is of interest.

Mécanisme D'action

Target of Action

ARN726 primarily targets N-acylethanolamine acid amidase (NAAA) . NAAA is an intracellular cysteine hydrolase that terminates the biological actions of oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), two endogenous lipid-derived agonists .

Mode of Action

This compound interacts with NAAA by covalently binding to the enzyme’s catalytic cysteine, forming a thioester bond . This interaction inhibits the activity of NAAA, preventing it from terminating the actions of OEA and PEA .

Biochemical Pathways

The inhibition of NAAA by this compound affects the biochemical pathways involving OEA and PEA. These compounds are important regulators of energy balance, pain, and inflammation . By inhibiting NAAA, this compound increases the levels of OEA and PEA, enhancing their regulatory effects .

Pharmacokinetics

While this compound is potent and selective for NAAA, its reactive warhead lowers its metabolic stability, limiting its use as an oral drug

Result of Action

This compound has been shown to decrease alcohol self-administration in a dose-dependent manner . In a mouse model of carrageenan-induced lung inflammation, this compound decreased lung myeloperoxidase activity and pleural exudate TNF-α levels . It also reversed complete Freund’s adjuvant-induced decreases in PEA and OEA levels in inflamed paw tissue .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of alcohol and inflammation. For instance, this compound was found to decrease alcohol self-administration , and its anti-inflammatory effects were observed in a mouse model of lung inflammation . .

Analyse Biochimique

Biochemical Properties

ARN726 functions as a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA) by covalently binding to the enzyme’s catalytic cysteine. This interaction results in the formation of a thioester bond, effectively inhibiting the enzyme’s activity . N-acylethanolamine acid amidase is responsible for the hydrolysis of N-acylethanolamines, including palmitoylethanolamide and oleoylethanolamide, which are involved in various physiological processes such as inflammation and pain regulation . By inhibiting N-acylethanolamine acid amidase, this compound increases the levels of these bioactive lipids, thereby modulating their biological effects.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In human macrophages, this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines . Additionally, this compound has been found to decrease alcohol self-administration in animal models, suggesting its potential role in modulating reward-related behaviors . The compound also influences cell signaling pathways, particularly those involving peroxisome proliferator-activated receptor-α (PPAR-α), which is activated by the accumulation of palmitoylethanolamide and oleoylethanolamide .

Molecular Mechanism

The molecular mechanism of this compound involves its covalent binding to the catalytic cysteine of N-acylethanolamine acid amidase, forming a thioester bond that inhibits the enzyme’s activity . This inhibition leads to the accumulation of N-acylethanolamines, which subsequently activate peroxisome proliferator-activated receptor-α. Activation of this receptor results in the suppression of nuclear factor-kappa B (NF-κB) signaling, thereby reducing inflammation . Additionally, this compound’s inhibition of N-acylethanolamine acid amidase has been shown to decrease the motivation for alcohol consumption in animal models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against N-acylethanolamine acid amidase . Long-term studies have shown that this compound can sustain its anti-inflammatory effects in both in vitro and in vivo models . The compound’s metabolic stability is limited by the presence of its reactive β-lactam warhead, which may undergo degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits N-acylethanolamine acid amidase, leading to increased levels of palmitoylethanolamide and oleoylethanolamide and subsequent anti-inflammatory effects . Higher doses of this compound have been associated with a dose-dependent decrease in alcohol self-administration in animal models . Excessive doses may result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of N-acylethanolamines. By inhibiting N-acylethanolamine acid amidase, this compound prevents the hydrolysis of palmitoylethanolamide and oleoylethanolamide, leading to their accumulation and activation of peroxisome proliferator-activated receptor-α . This activation modulates various metabolic processes, including lipid metabolism and inflammation . The compound’s interaction with N-acylethanolamine acid amidase also affects metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as N-acylethanolamine acid amidase . This compound’s distribution within tissues is influenced by its binding to plasma proteins and its ability to penetrate the blood-brain barrier, enabling its effects on central nervous system functions .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes, where N-acylethanolamine acid amidase is predominantly active . This localization is crucial for the compound’s inhibitory effects on the enzyme, as it allows this compound to interact directly with its target. Additionally, this compound’s activity may be modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse : La voie de synthèse de l'ARN726 implique des réactions chimiques spécifiques pour assembler sa structure moléculaire. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature. Les services de synthèse personnalisée peuvent fournir l'accès à ce composé.

Méthodes de production industrielle : Les informations sur les méthodes de production industrielle à grande échelle de l'this compound sont limitées. Les efforts de recherche et développement peuvent être en cours pour optimiser sa synthèse à des fins commerciales.

Analyse Des Réactions Chimiques

L'ARN726 subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas spécifiés. Les principaux produits formés à partir de ces réactions dépendraient des voies réactionnelles spécifiques.

4. Applications de la recherche scientifique

L'this compound a retenu l'attention dans la recherche scientifique dans plusieurs domaines :

Biologie : Les recherches se concentrent sur son impact sur les processus cellulaires, les voies de signalisation et le métabolisme des lipides.

Médecine : Le potentiel thérapeutique de l'this compound est exploré, en particulier dans les domaines liés à l'inflammation, à la douleur et aux troubles neurologiques.

Industrie : Son utilisation dans le développement de nouveaux médicaments ou comme composé outil pour étudier la fonction de la NAAA est intéressante.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique l'inhibition de la NAAA. Ce faisant, il module les niveaux de NAE, affectant la signalisation endocannabinoïde et l'homéostasie des lipides. Les cibles moléculaires précises et les voies influencées par l'this compound nécessitent une élucidation plus approfondie.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient rares, la spécificité de l'ARN726 réside dans son inhibition spécifique de la NAAA. Les composés similaires peuvent inclure d'autres inhibiteurs de la NAAA ou des molécules ciblant des enzymes apparentées.

Propriétés

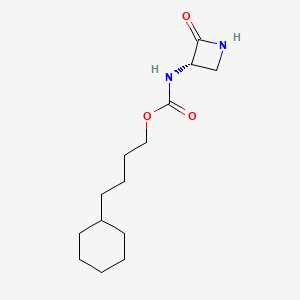

IUPAC Name |

4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c17-13-12(10-15-13)16-14(18)19-9-5-4-8-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLUJRBWJBUJTC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC(=O)NC2CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCOC(=O)N[C@H]2CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ARN726, and what are its downstream effects?

A1: this compound (4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate) is a potent and selective inhibitor of NAAA. It acts by forming a covalent bond with the catalytic cysteine residue of NAAA. [, , ] This inhibition prevents the breakdown of fatty acid ethanolamides (FAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). [, ] Consequently, levels of PEA and OEA rise, leading to activation of peroxisome proliferator-activated receptor-α (PPAR-α). [, ] PPAR-α activation then exerts anti-inflammatory and antinociceptive effects. [, ]

Q2: Has this compound been investigated in any disease models?

A2: Yes, this compound has shown promising results in a rat model of arthritis induced by complete Freund's adjuvant (CFA). [] In this model, this compound successfully reduced paw inflammation, decreased pain, and restored PEA and OEA levels. [] These findings suggest that this compound could potentially be developed for treating inflammatory conditions like arthritis.

Q3: Does this compound affect NAAA activity in vivo?

A3: Yes, research confirms that this compound effectively reduces NAAA activity in vivo. [] This was demonstrated in a study where this compound administration in a rat model of arthritis led to a decrease in NAAA activity in the inflamed paw tissue. [] This inhibition of NAAA activity subsequently resulted in an increase in PEA and OEA levels, contributing to the observed anti-inflammatory effects. []

Q4: Are there any tools to study NAAA activity in vivo?

A4: Yes, a derivative of this compound called ARN14686 (undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl] carbamate) has been developed as an activity-based probe for NAAA. [, ] This probe can identify and label active NAAA in vivo and has been successfully utilized to confirm the presence of active NAAA in inflamed paw tissue in a rat model of arthritis. []

Q5: What makes this compound an attractive molecule for further drug development?

A5: this compound possesses several characteristics that make it attractive for further drug development:

- Potent and Selective Inhibition: It effectively inhibits NAAA at low concentrations while showing minimal interaction with other enzymes like acid ceramidase. []

- Systemic Activity: Unlike some earlier NAAA inhibitors, this compound demonstrates efficacy following systemic administration, broadening its potential therapeutic applications. []

- Favorable Pharmacological Profile: In preclinical studies, this compound has exhibited a promising safety profile and favorable pharmacokinetic properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride](/img/structure/B605505.png)

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)